5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine
Description
5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a spirocyclic triazine derivative characterized by a central 1,3,5-triazaspiro[5.5]undeca-1,3-diene core substituted with a 2-methoxyphenyl group at position 5 and two amine groups at positions 2 and 3. This compound belongs to a broader class of triazaspiro derivatives with demonstrated biological activities, including antifolate, antiproliferative, and receptor antagonism properties . Its structural uniqueness arises from the spirocyclic framework, which imparts conformational rigidity, and the methoxy-substituted aryl group, which modulates electronic and steric interactions with biological targets.
Properties
Molecular Formula |
C15H21N5O |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine |
InChI |
InChI=1S/C15H21N5O/c1-21-12-8-4-3-7-11(12)20-14(17)18-13(16)19-15(20)9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H4,16,17,18,19) |
InChI Key |
VBDGNAITTIPYBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC(=NC23CCCCC3)N)N |
Origin of Product |
United States |
Biological Activity
5-(2-Methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N5O
- Molecular Weight : 322.81 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with triazole and oxadiazole moieties often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogenic microorganisms.
Table 1: Antimicrobial Activity Against Different Microorganisms
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate (Inhibition zone >15 mm) | |
| Escherichia coli | Weak (Inhibition zone <10 mm) | |
| Candida albicans | Inactive |
The antimicrobial activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Compounds with similar structures have shown to target key enzymes involved in these processes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria.
- Study on Gram-positive Bacteria :
- Resistance Mechanisms :
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of triazaspiro derivatives are highly dependent on the substituents attached to the aryl group. Key analogues include:
*Estimated based on molecular formula.
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl isomer (), which may alter receptor binding due to steric and electronic effects. For example, 4-methoxy derivatives exhibit antitumor activity, while 2-methoxy analogues may prioritize different targets .
- Electron-Withdrawing vs. Donating Groups : Bromophenyl (electron-withdrawing) derivatives show 5-HT2B receptor antagonism (Ki: 5.8–6.2 nM) , whereas methoxyphenyl (electron-donating) derivatives are linked to antifolate activity .
Example :
- The 3-bromophenyl analogue (IC₅₀: 33.4–35.4 nM) was synthesized via refluxing 3-bromoaniline with cyanoguanidine and cyclohexanone, achieving a 41% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
